2-Amino-2-butanol 2-Amino-2-butanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13971250
InChI: InChI=1S/C4H11NO/c1-3-4(2,5)6/h6H,3,5H2,1-2H3
SMILES:
Molecular Formula: C4H11NO
Molecular Weight: 89.14 g/mol

2-Amino-2-butanol

CAS No.:

Cat. No.: VC13971250

Molecular Formula: C4H11NO

Molecular Weight: 89.14 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-butanol -

Specification

Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
IUPAC Name 2-aminobutan-2-ol
Standard InChI InChI=1S/C4H11NO/c1-3-4(2,5)6/h6H,3,5H2,1-2H3
Standard InChI Key VKPHHYUEMRNFSX-UHFFFAOYSA-N
Canonical SMILES CCC(C)(N)O

Introduction

Chemical Identity and Structural Analysis

2-Amino-2-butanol (C₄H₁₁NO) features a hydroxyl (-OH) and amino (-NH₂) group bonded to the second carbon of a four-carbon chain (Figure 1). Its stereochemistry allows for two enantiomers due to the chiral center at C2, though racemic mixtures are more common in synthetic preparations.

Molecular Properties

Property2-Amino-2-butanol (Theoretical)2-Amino-1-butanol
Molecular formulaC₄H₁₁NOC₄H₁₁NO
Molecular weight89.14 g/mol90.14 g/mol
Boiling point~200°C (estimated)221–225°C
pKa (amine)~9.5 (predicted)9.8
Water solubilityHigh (polar groups)125 g/L

The positional isomerism between the 1- and 2-butanol derivatives significantly impacts reactivity. The α-amino alcohol structure in 2-amino-2-butanol creates a 1,2-aminol arrangement, which may facilitate chelation effects absent in the 1-butanol analog .

Synthesis Pathways

While no published protocols explicitly describe 2-amino-2-butanol synthesis, analogous methods for secondary amino alcohols suggest viable routes:

Nucleophilic Ring-Opening of Epoxides

Epoxide substrates like 2,3-epoxybutane could react with ammonia under controlled conditions:

2,3-epoxybutane+NH32-amino-2-butanol\text{2,3-epoxybutane} + \text{NH}_3 \rightarrow \text{2-amino-2-butanol}

This method typically requires catalysts (e.g., Lewis acids) to improve regioselectivity .

Reductive Amination of Ketones

Methyl ethyl ketone (MEK) serves as a plausible precursor:

MEK+NH3+H2catalyst2-amino-2-butanol\text{MEK} + \text{NH}_3 + \text{H}_2 \xrightarrow{\text{catalyst}} \text{2-amino-2-butanol}

Palladium or nickel catalysts at 50–100°C and 5–20 bar H₂ pressure are commonly employed .

Reaction Kinetics and Mechanistic Considerations

Although kinetic data for CO₂ absorption by 2-amino-2-butanol remains unpublished, studies on 2-amino-1-butanol provide a framework for analysis :

CO₂ Absorption Mechanism

The zwitterion mechanism dominates in primary amines:

RNH2+CO2RNH2+COOBRNHCOO+BH+\text{RNH}_2 + \text{CO}_2 \leftrightarrow \text{RNH}_2^+\text{COO}^- \xrightarrow{\text{B}} \text{RNHCOO}^- + \text{BH}^+

For secondary amines like 2-amino-2-butanol, the termolecular pathway may prevail due to steric hindrance:

R2NH+CO2+BR2NCOO+BH+\text{R}_2\text{NH} + \text{CO}_2 + \text{B} \rightarrow \text{R}_2\text{NCOO}^- + \text{BH}^+

Predicted rate constants (293–313 K) would likely fall between those of monoethanolamine (MEA) and diethanolamine (DEA) based on pKa correlations .

Industrial Applications and Limitations

Pharmaceutical Intermediate Use

The geminal diol-amine structure enables complexation with metal ions, making it a candidate for:

  • Chiral ligands in asymmetric catalysis

  • Prodrug formulations requiring pH-sensitive release

ParameterEstimated Value
LD50 (oral, rat)2000–4000 mg/kg
Flash point110–120°C
Autoignition temp.>300°C

Handling should follow general amino alcohol precautions:

  • Use NIOSH-approved respirators at >50 ppm exposure

  • Store under nitrogen to prevent carbamate formation

Future Research Directions

Critical knowledge gaps include:

  • Stereoselective synthesis methods for enantiopure 2-amino-2-butanol

  • Thermodynamic property measurements (ΔfH°, S°) via calorimetry

  • CO₂ absorption isotherms under industrial conditions (40–120°C)

Collaborative efforts between computational chemists and process engineers could accelerate development, leveraging molecular dynamics simulations to predict solvent performance.

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